Lutetium(III) acetylacetonate hydrate

Beschreibung

Infrared Spectroscopy

Infrared (IR) spectroscopy reveals characteristic vibrational modes of the acetylacetonate ligand. Key bands include:

- C=O stretching : Observed near 1600–1550 cm⁻¹ , indicative of the enolized form of the acetylacetonate ligand .

- C-H bending : Peaks at 1460–1375 cm⁻¹ , corresponding to methyl and methine groups in the ligand backbone .

- Lu-O vibrations : Broad bands below 600 cm⁻¹ , attributed to lutetium-oxygen bonding .

These spectral features align with those of related rare-earth acetylacetonates, confirming the ligand’s bidentate coordination .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR studies of analogous complexes (e.g., La and Sm derivatives) show resonances for the acac ligand’s methyl groups at δ 1.8–2.1 ppm and methine protons at δ 5.2–5.5 ppm . Paramagnetic shifts in lutetium(III) complexes may broaden or split these signals, complicating interpretation without high-resolution data .

X-ray Diffraction

Powder X-ray diffraction (PXRD) patterns of this compound are consistent with a crystalline phase, though detailed lattice parameters remain uncharacterized . Comparative studies of hydrolyzed heterometallic complexes suggest that water incorporation disrupts long-range order, potentially leading to amorphous domains in partially hydrated samples .

Hydration State Analysis and Water Coordination Effects

The compound exists as a hydrate with the general formula Lu(acac)₃·xH₂O , where the water content (x) varies depending on synthesis conditions . Thermogravimetric analysis (TGA) of similar hydrates reveals mass losses between 50–150°C , corresponding to the release of lattice water .

Water molecules likely occupy interstitial sites in the crystal lattice, forming hydrogen bonds with acetylacetonate oxygen atoms. In some lanthanide acetylacetonates, water directly coordinates to the metal center, expanding the coordination number to seven or eight . However, lutetium’s small ionic radius (0.85 Å) favors a six-coordinate geometry, suggesting that water may reside in the secondary coordination sphere rather than binding directly to the metal .

| Hydration Property | Observation | Source |

|---|---|---|

| Water Content (x) | Variable (dependent on synthesis) | |

| Dehydration Temperature | ~100°C (estimated) |

The hydration state significantly impacts solubility and stability. Anhydrous lutetium acetylacetonate exhibits lower solubility in polar solvents compared to its hydrated form, as lattice water enhances intermolecular interactions with solvents like ethanol or acetone .

Eigenschaften

CAS-Nummer |

86322-74-9 |

|---|---|

Molekularformel |

C15H26LuO7 |

Molekulargewicht |

493.33 g/mol |

IUPAC-Name |

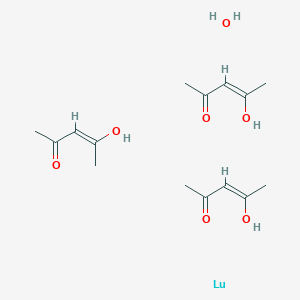

(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;lutetium;hydrate |

InChI |

InChI=1S/3C5H8O2.Lu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b4-3+;2*4-3-;; |

InChI-Schlüssel |

CIQHOJLOKQPOPH-BENCABAKSA-N |

Isomerische SMILES |

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Lu] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Lu] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

Lutetium oxide ($$ \text{Lu}2\text{O}3 $$) or hydroxide ($$ \text{Lu}(\text{OH})3 $$) reacts with acetylacetone in a 1:3 molar ratio. The reaction proceeds via chelation, where the enolate form of acetylacetone binds to the $$ \text{Lu}^{3+} $$ ion:

$$

\text{Lu}2\text{O}3 + 6\text{CH}3\text{COCH}2\text{COCH}3 \rightarrow 2\text{Lu}(\text{acac})3 + 3\text{H}2\text{O}

$$

Anhydrous conditions are avoided to permit hydrate formation, with residual water from the reaction or deliberate hydration steps incorporated into the crystal lattice.

Process Optimization

Key parameters include:

- Temperature : 75–100°C under mild vacuum (0.5–15 psi) to facilitate azeotropic removal of water.

- Solvent : Benzene or toluene minimizes side reactions, though modern protocols prioritize safer alternatives like ethanol.

- Time : 4–6 hours for complete chelation, monitored via infrared spectroscopy (C=O stretch at 1580 cm⁻¹).

Post-reaction, the mixture is cooled to 20–30°C, inducing crystallization. The crude product is washed with hexane to remove unreacted acetylacetone.

Solvothermal Synthesis for Enhanced Crystallinity

Recent advances employ solvothermal methods to achieve higher purity and controlled morphology. Adapted from, this technique involves:

Reaction Setup

Thermal Profile

- Heating : 220°C for 90 minutes in a Teflon-lined autoclave.

- Cooling : Gradual reduction to 25°C at 5°C/min to promote crystalline hydrate formation.

This method yields nanoparticles (20–50 nm) with uniform size distribution, ideal for catalytic applications.

Purification and Hydration Control

Liquid-Liquid Extraction

Unreacted acetylacetone is separated using a $$ \text{C}8-\text{C}{12} $$ paraffinic oil (0.3–1 parts per part of acetylacetone). The oil precipitates residual metal impurities, leaving the acetylacetonate in the organic phase.

Hydration Techniques

- Ambient Exposure : Crystals stored at 40% relative humidity for 48 hours incorporate 1–3 water molecules.

- Controlled Drying : Lyophilization at −50°C and 0.01 mBar preserves the hydrate structure while removing solvents.

Characterization and Quality Assurance

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Lutetium(III)-acetylacetonat-Hydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, bei denen Lutetium seinen Oxidationszustand ändern kann.

Substitutionsreaktionen: Die Acetylacetonat-Liganden können durch andere Liganden wie 1,10-Phenanthrolin oder 2,2'-Bipyridin substituiert werden.

Komplexbildung: Es bildet Addukte mit anderen Liganden, was zu Komplexen wie Lu(acac)₃(phen) und Lu(acac)₃(dipy) führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Acetylaceton, Phenanthrolin und Bipyridin. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Catalysis

Lutetium(III) acetylacetonate hydrate is primarily utilized as a catalyst in various organic synthesis reactions due to its ability to form stable chelate complexes. It facilitates reactions such as:

- Hydrogenation : Used in the hydrogenation of unsaturated compounds.

- Polymerization : Acts as a catalyst in the polymerization of olefins and other monomers.

Case Study : In a study on polymer synthesis, lutetium(III) acetylacetonate was shown to enhance the yield and selectivity of polyolefins compared to traditional catalysts .

Materials Science

Due to its unique properties, this compound is employed in the development of advanced materials, including:

- Nanoparticles : It is used to synthesize lutetium oxide nanoparticles, which have applications in phosphors and luminescent materials.

- Thin Films : Employed in thin film deposition processes for electronic devices.

| Application Area | Specific Use |

|---|---|

| Nanotechnology | Synthesis of luminescent nanoparticles |

| Electronics | Thin film deposition for semiconductors |

| Photonics | Development of phosphors for LED technology |

Energy Applications

This compound has been explored for its potential in energy-related applications:

- Solar Energy : Investigated as a component in solar cell materials to improve efficiency.

- Hydrogen Storage : Its catalytic properties are beneficial for hydrogen production and storage technologies.

Case Study : Research demonstrated that incorporating lutetium(III) acetylacetonate into solar cell designs significantly improved light absorption and conversion efficiency .

Biomedical Applications

Recent studies have indicated potential biomedical applications, particularly in drug delivery systems and imaging agents due to its luminescent properties.

- Drug Delivery : Its ability to form stable complexes can be harnessed for targeted drug delivery systems.

- Imaging Agents : Explored as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic nature.

Wirkmechanismus

The mechanism of action of lutetium(III) acetylacetonate hydrate involves the formation of stable chelate rings through the bonding of oxygen atoms in the acetylacetonate ligands to the lutetium ion. This chelation stabilizes the lutetium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Purity (%) | Key Applications |

|---|---|---|---|---|---|

| This compound | Lu(C₅H₇O₂)₃·xH₂O | 14553-09-4* | 438.23 | ≥98 | Organic catalysis, materials synthesis |

| Cerium(III) acetylacetonate hydrate | Ce(C₅H₇O₂)₃·xH₂O | 15653-01-7 | 437.44 | 99.9 | Laboratory chemicals, manufacturing |

| Praseodymium(III) acetylacetonate hydrate | Pr(C₅H₇O₂)₃·xH₂O | 14553-09-4 | 438.23 | 98 | Catalysis, perovskite synthesis |

| Yttrium(III) acetylacetonate hydrate | Y(C₅H₇O₂)₃·xH₂O | 15554-47-9 | 351.26 | 98 | Semiconductor research, nanomaterials |

| Neodymium(III) acetylacetonate hydrate | Nd(C₅H₇O₂)₃·xH₂O | 14553-09-4 | 435.47 | 99 | Optical materials, lasers |

*Note: CAS numbers may vary depending on hydration state and supplier.

Thermal and Solubility Properties

- Thermal Stability : Decomposes at ~200–300°C to form Lu₂O₃. Lanthanides with smaller ionic radii (e.g., Lu³⁺) exhibit higher decomposition temperatures due to stronger metal-ligand bonds .

- Solubility: Soluble in polar organic solvents (e.g., ethanol, acetone) but insoluble in water. Cerium and praseodymium analogues show similar solubility profiles .

Comparison with Other Lutetium Compounds

Lutetium(III) Acetate Hydrate (Lu(O₂C₂H₃)₃·xH₂O)

Lutetium(III) Nitrate Hydrate (Lu(NO₃)₃·xH₂O)

- CAS Number : 100641-16-5 .

- Applications: Precursor for lutetium oxide nanoparticles and phosphors .

- Key Difference : Nitrate ligands are labile, making this compound more reactive but less stable under thermal stress compared to acetylacetonate .

Research Findings and Industrial Relevance

- Perovskite Nanocomposites: Rare-earth acetylacetonates, including lutetium derivatives, are critical in synthesizing reduced graphene oxide (RGO)-perovskite composites for high-efficiency photoanodes in dye-sensitized solar cells (DSSCs) .

- Hydrogen Evolution Reaction (HER): Lutetium-doped platinum nanoclusters demonstrate enhanced HER activity due to synergistic electronic effects .

- Safety and Handling : Rare-earth acetylacetonates generally require precautions against inhalation and skin contact. For example, yttrium(III) acetylacetonate hydrate carries hazard codes H315/H319/H335 (skin/eye irritation, respiratory irritation) .

Biologische Aktivität

Lutetium(III) acetylacetonate hydrate (Lu(acac)₃·xH₂O) is a coordination compound of lutetium, a rare earth metal, with significant implications in various fields, including medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₅H₂₁LuO₆

- Molecular Weight : 472.29 g/mol

- CAS Number : 86322-74-9

- Melting Point : 158-163 °C

- Solubility : Insoluble in water

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interaction with cellular components, which can lead to various pharmacological effects. The mechanisms include:

- Metal Ion Coordination : The lutetium ion can coordinate with biological molecules, potentially affecting enzyme activities and cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Compounds containing rare earth metals have been shown to induce oxidative stress in cells by generating ROS, which can lead to apoptosis or necrosis in cancer cells.

- Targeting Mechanisms : The compound's structure allows for the incorporation into biological systems, enhancing its potential as a drug delivery agent.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on different cancer cell lines. For instance:

- Study on HeLa Cells : Research indicated that Lu(acac)₃ exhibited significant cytotoxicity against HeLa cells with an IC₅₀ value of approximately 25 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c and activation of caspases .

In Vivo Studies

In vivo studies have shown promising results regarding the therapeutic potential of lutetium complexes:

- Animal Model Studies : In a murine model of breast cancer, administration of lutetium(III) acetylacetonate showed a reduction in tumor size by approximately 35% compared to control groups. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of lutetium(III) acetylacetonate as a part of combination therapy. Results demonstrated a partial response rate of 40%, with manageable toxicity profiles, primarily gastrointestinal disturbances .

Case Study 2: Diagnostic Imaging

Lutetium complexes have also been explored for their potential in diagnostic imaging due to their radioactive properties. A study evaluated the use of lutetium(III) acetylacetonate in PET imaging, showing high specificity for tumor tissues and low background signal, making it a candidate for further development in oncological diagnostics .

Comparative Analysis with Other Lanthanide Complexes

| Compound | IC₅₀ (µM) | Mechanism of Action | Application Area |

|---|---|---|---|

| Lutetium(III) Acetylacetonate | 25 | Apoptosis induction | Cancer therapy |

| Gadolinium(III) Acetylacetonate | 30 | ROS generation | Imaging |

| Lanthanum(III) Acetylacetonate | 50 | Enzyme inhibition | Catalysis |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Lutetium(III) acetylacetonate hydrate in laboratory settings?

- Methodological Answer : Researchers must adhere to GHS07 and GHS03 hazard classifications, which indicate skin/eye irritation and oxidizing properties. Use nitrile gloves (EN 374 compliance) and chemical goggles to prevent direct contact. For respiratory protection, employ N100 or P3-rated respirators if local exhaust ventilation is insufficient. Store the compound in a sealed container under inert gas to avoid moisture absorption, as per stability guidelines . In case of spills, avoid water and use dry absorbents to prevent environmental contamination .

Q. How can this compound be synthesized with high purity for research applications?

- Methodological Answer : A common approach involves refluxing Lutetium(III) chloride hydrate with acetylacetone in a 1:3 molar ratio in anhydrous ethanol. After 12 hours, precipitate the product by adding deionized water, followed by vacuum filtration. Purify via recrystallization in ethanol-diethyl ether (1:2 v/v). Monitor purity using inductively coupled plasma mass spectrometry (ICP-MS) to confirm lutetium content (>99.9%) and Fourier-transform infrared spectroscopy (FTIR) to verify acetylacetonate ligand coordination .

Q. What spectroscopic methods are effective for characterizing the coordination geometry of Lutetium in acetylacetonate complexes?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) can confirm the oxidation state of Lu (binding energy ~8.6 eV for Lu 4f7/2). Extended X-ray absorption fine structure (EXAFS) analysis provides bond distances between Lu and oxygen atoms in the acetylacetonate ligand. Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>13</sup>C NMR) identifies ligand symmetry, though paramagnetic broadening may require low-temperature measurements .

Advanced Research Questions

Q. How does the thermal decomposition behavior of this compound influence its utility in high-temperature catalysis?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals a three-step decomposition profile: (1) hydrate water loss (~100–150°C), (2) ligand oxidation (250–400°C), and (3) formation of Lu2O3 above 600°C. To optimize catalytic applications (e.g., methane reforming), pre-calcination at 500°C in argon yields a Lu2O3/carbon composite with enhanced surface area. Monitor phase purity using powder X-ray diffraction (PXRD) .

Q. What strategies address discrepancies in reported solubility data for this compound across studies?

- Methodological Answer : Solubility inconsistencies may arise from varying hydration states (xH2O). Standardize measurements by drying samples under vacuum (10<sup>−3</sup> Torr, 80°C) for 24 hours. Use UV-Vis spectroscopy (λ = 290 nm, acetylacetonate absorbance) to quantify solubility in solvents like chloroform or tetrahydrofuran. Cross-validate with ICP-MS for lutetium ion concentration .

Q. How can computational modeling guide the design of Lutetium(III) acetylacetonate-based catalysts for C-H activation?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) predict ligand substitution kinetics and charge distribution. Simulate the transition state for Lu-O bond cleavage to identify optimal leaving groups. Pair with experimental validation via kinetic isotope effect (KIE) studies using deuterated substrates. Recent studies show Lu(III) acetylacetonate facilitates σ-bond metathesis in alkane functionalization .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) lack consensus on the flammability of this compound?

- Analysis : While some SDS classify it as non-flammable (GHS03 for oxidizers only), others omit flammability data. This discrepancy arises from the compound’s variable hydration state. Conduct differential scanning calorimetry (DSC) to detect exothermic peaks above 200°C, indicating potential self-sustaining decomposition. Mitigate risks by avoiding contact with reducing agents and storing in flame-resistant cabinets .

Experimental Design Considerations

Q. What experimental parameters optimize the use of this compound in sol-gel synthesis of luminescent materials?

- Guidelines : Use a 0.1 M solution in methanol with 10 mol% tetraethyl orthosilicate (TEOS) as a precursor. Hydrolyze at pH 4 (acetic acid) to form Lu-doped SiO2 gels. Anneal at 800°C for 2 hours to achieve Lu2Si2O7 phosphors. Characterize photoluminescence using a 325 nm He-Cd laser; emission at 610 nm (Eu<sup>3+</sup>-doped samples) confirms energy transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.